molecular formula C12H16O4 B14317543 Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate CAS No. 113630-84-5

Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate

Cat. No.: B14317543
CAS No.: 113630-84-5
M. Wt: 224.25 g/mol
InChI Key: WNKNMRGOXFAOAD-UHFFFAOYSA-N
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Description

Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a hydroxyethoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate typically involves the esterification of 4-(2-hydroxyethoxy)-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to a temperature of around 70-80°C and maintained under these conditions until the reaction is complete. The product is then separated and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyethoxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-(2-hydroxyethoxy)-2-methylbenzyl alcohol.

    Substitution: Formation of substituted derivatives such as 4-(2-hydroxyethoxy)-2-methylbromobenzene.

Scientific Research Applications

Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyethoxy group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 4-hydroxybenzoate: Lacks the hydroxyethoxy group, resulting in different reactivity and applications.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in physical and chemical properties.

    4-(2-Hydroxyethoxy)-2-methylbenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.

This compound stands out due to its unique combination of functional groups, which impart specific chemical and physical properties that are valuable in various applications.

Properties

CAS No.

113630-84-5

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 4-(2-hydroxyethoxy)-2-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-3-15-12(14)11-5-4-10(8-9(11)2)16-7-6-13/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

WNKNMRGOXFAOAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OCCO)C

Origin of Product

United States

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